Stereochemical Configuration at C-2: D- vs. L-3-Methylthioaspartic Acid
The target compound is the D-enantiomer (2S,3xi configuration), whereas the naturally occurring post-translational modification in ribosomal protein uS12 is exclusively the L-enantiomer (3-methylthio-L-aspartic acid, ChEBI:73621) [1]. The RimO methylthiotransferase (EC 2.8.4.4) is stereospecific for L-aspartate at position 89 of uS12 and will not methylthiolate a D-aspartate residue, making the D-enantiomer a non-substrate stereoisomer for direct incorporation but a critical negative control for enzymology studies [2]. The two enantiomers are distinguishable by their defined stereocenters: ChemSpider entry CSID:57532657 (D-isomer) vs. CSID:57532658 (L-isomer), with distinct InChIKeys reflecting the C-2 stereochemistry [1].
| Evidence Dimension | C-2 absolute configuration and enzyme substrate eligibility |
|---|---|
| Target Compound Data | D-configuration at C-2 (2S); not a substrate for RimO methylthiotransferase (class-level inference from enzyme stereospecificity) [2] |
| Comparator Or Baseline | 3-Methylthio-L-aspartic acid (ChEBI:73621); L-configuration at C-2; natural substrate of RimO, product formed at Asp88/89 of uS12 [2] |
| Quantified Difference | Stereochemical incompatibility for RimO catalysis (qualitative binary difference); no quantitative kinetic comparison (Km/kcat) available in the literature to date [2] |
| Conditions | E. coli ribosomal protein S12 modification by RimO; UniProt P0AEI4; GO:0018339 peptidyl-L-beta-methylthioaspartic acid biosynthetic process [2] |
Why This Matters
The D-isomer is an essential stereochemical negative control that enables researchers to distinguish stereospecific biological recognition from non-specific chemical effects—a critical requirement for any study assigning functional significance to the β-methylthiolation modification.
- [1] ChEBI. CHEBI:73621 – 3-methylthioaspartic acid (L-isomer). EMBL-EBI. https://www.ebi.ac.uk/chebi/CHEBI:73621 (accessed 2026). View Source
- [2] Anton BP, Saleh L, Benner JS, Raleigh EA, Kasif S, Roberts RJ. RimO, a MiaB-like enzyme, methylthiolates the universally conserved Asp88 residue of ribosomal protein S12 in Escherichia coli. Proc Natl Acad Sci U S A. 2008;105(6):1826-1831. View Source
